molecular formula C12H21NO3 B13510396 Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13510396
M. Wt: 227.30 g/mol
InChI Key: RUZGMAAQHKFYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with one nitrogen atom (aza) and one oxygen atom (oxa) in distinct positions. The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthetic processes. This compound is widely used as a building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological receptors or enzyme inhibitors .

Properties

IUPAC Name

tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12(8-13)5-4-6-15-9-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZGMAAQHKFYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Cyclization via Bis(2-haloethyl) Ether and Cyanoacetaldehyde Diethyl Acetal

This method is detailed in a 2020 patent describing the synthesis of drug intermediates related to 7-oxo-2-azaspiro[3.5]nonane, which is structurally related to the target compound.

Key steps:

  • First Cyclization Reaction:

    • React bis(2-chloroethyl) ether (or bromo/iodo analogs) with cyanoacetaldehyde diethyl acetal.
    • Use N,N-dimethylformamide (DMF) as solvent.
    • Employ a phase transfer catalyst such as tetrabutylammonium bromide.
    • Add an iodo metal salt (potassium iodide or sodium iodide).
    • Use an acid-binding agent (anhydrous potassium carbonate, sodium carbonate, or sodium bicarbonate).
    • Reaction conditions: 70–100 °C for 10–24 hours.
    • Result: Formation of an intermediate cyclic compound (Compound 3).
  • Reduction Step:

    • Dissolve the crude cyclic intermediate in tetrahydrofuran (THF).
    • Cool to -10 °C under nitrogen atmosphere.
    • Add lithium aluminum hydride (LiAlH4) portionwise over 1 hour.
    • Stir for 4–8 hours.
    • Quench with water and sodium hydroxide solution.
    • Filter and concentrate to obtain crude reduced compound.
    • Purify by neutral alumina column chromatography.
    • Yield: 56.3–82.6%.

Data Table 1: Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%)
Cyclization Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, DMF, phase transfer catalyst, KI 70–100 10–24 Not specified
Reduction LiAlH4 in THF, nitrogen atmosphere -10 4–8 56.3–82.6

This method provides a robust route to spirocyclic intermediates with good yields and scalability potential.

Method 2: Multi-step Synthesis from 3-((Benzylamino)methyl)oxetan-3-ol

A 2021 patent describes a stepwise synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, which can be adapted for this compound.

Key steps:

  • Acylation:

    • React 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride.
    • Use triethylamine or other bases (pyridine, diisopropylethylamine, potassium carbonate).
    • Solvent: dichloromethane.
    • Temperature controlled below 10 °C during addition.
    • Reaction time: ~16 hours.
    • Product: chloroacetylated intermediate.
  • Self-Cyclization:

    • Treat the intermediate under inert atmosphere with a strong base (e.g., sodium hydride, n-butyl lithium).
    • Solvent: inert solvents such as tetrahydrofuran.
    • Results in formation of the spirocyclic compound.
  • Reduction:

    • Reduce the cyclized compound using lithium aluminum hydride.
    • Inert atmosphere and appropriate solvent.
    • Converts ketones or esters to alcohols or amines.
  • Deprotection:

    • Hydrogenate to remove the benzyl protecting group.
    • Catalytic hydrogenation conditions.
    • Yields the free amine spirocyclic compound.

Data Table 2: Reaction Conditions Summary

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Notes
Acylation Chloroacetyl chloride, triethylamine Dichloromethane ≤10 16 Controlled addition
Cyclization Sodium hydride or n-butyl lithium THF Room temp Not specified Inert atmosphere required
Reduction Lithium aluminum hydride THF or ether Room temp Not specified Inert atmosphere required
Deprotection Catalytic hydrogenation Suitable solvent Room temp Not specified Removes benzyl protecting group

This method is versatile and allows incorporation of various protective groups such as tert-butoxycarbonyl (Boc) on the nitrogen for stability and handling.

Method 3: Grignard Addition and Epoxidation Route

A 2013 research article describes the synthesis of spirocyclic scaffolds related to azaspiro compounds, which can be adapted for the target compound.

Key steps:

  • Start from N-Boc protected cyclic 2-aminoketones.
  • Add homoallyl magnesium bromide (a Grignard reagent) pretreated with cerium chloride to improve selectivity.
  • Obtain tertiary alcohol intermediates.
  • Perform epoxidation using meta-chloroperoxybenzoic acid (mCPBA).
  • Epoxide ring-opening via Baldwin-favored 5-exo-tet nucleophilic attack forms the spirocyclic tetrahydrofuran methanol.
  • Further oxidation or functional group manipulation yields the desired spirocyclic carboxylates.

This method highlights the stereochemical control and versatility in functionalization of spirocyclic compounds, including the formation of oxygen-containing rings like tetrahydrofuran, crucial for the 6-oxa moiety in the target compound.

Comparative Analysis of Preparation Methods

Feature Method 1 (Cyclization + Reduction) Method 2 (Acylation + Cyclization + Reduction + Deprotection) Method 3 (Grignard + Epoxidation)
Starting Materials Bis(2-haloethyl) ethers, cyanoacetaldehyde diethyl acetal Amino alcohol derivatives (3-((benzylamino)methyl)oxetan-3-ol) N-Boc cyclic 2-aminoketones
Key Reactions Phase transfer catalyzed cyclization, LiAlH4 reduction Acylation, base-promoted cyclization, LiAlH4 reduction, catalytic hydrogenation Grignard addition, epoxidation, ring-opening
Protective Group Usage Acid-binding agents, none or minimal Boc and benzyl protecting groups Boc protection
Reaction Conditions Moderate heating (70–100 °C), inert atmosphere for reduction Low temperature acylation, inert atmosphere for cyclization and reduction Room temperature, sometimes low temperature
Yield Range 56–83% (reduction step) Not specified, but efficient purification steps reported Moderate yields; stereoselectivity emphasized
Scalability Suitable for scale-up More complex, but scalable with careful control More suited for library synthesis and small scale

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations

Tert-Butyl 2,7-Diazaspiro[3.5]Nonane-2-Carboxylate
  • Structure : Contains two nitrogen atoms at positions 2 and 5.
  • Key Differences : Increased basicity and reactivity due to the additional nitrogen. Used in reductive amination and Buchwald–Hartwig coupling for sigma receptor ligands .
  • Applications : Demonstrated in the synthesis of azetidine amides and phenethyl derivatives for neurological targets .
Tert-Butyl 8-Oxa-2,5-Diazaspiro[3.5]Nonane-2-Carboxylate
  • Structure : Features oxygen at position 8 and nitrogens at positions 2 and 3.
  • Key Differences : Dual heteroatoms enable diverse hydrogen bonding and coordination properties. Acts as a versatile intermediate in multi-step syntheses .

Positional Isomers

Tert-Butyl 7-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate
  • Structure : Oxygen at position 7 instead of 4.
  • Key Differences : Altered electronic distribution affects solubility (predicted density: 1.10 g/cm³) and boiling point (315.8°C). Used in chiral building blocks for asymmetric synthesis .
  • Molecular Weight : 227.3 g/mol .

Functional Group Modifications

Tert-Butyl 6-Oxo-2-Azaspiro[3.5]Nonane-2-Carboxylate
  • Structure : Contains a ketone (oxo) group at position 6.
  • Key Differences : The oxo group introduces electrophilic reactivity, enabling nucleophilic additions. Molecular weight: 239.31 g/mol .
  • Applications : Intermediate for ketone-derived pharmaceuticals or agrochemicals .
Tert-Butyl (6R)-6-(Trifluoromethyl)-2,7-Diazaspiro[3.5]Nonane-2-Carboxylate
  • Structure : Chiral CF3 substitution at position 6.
  • Key Differences : Enhanced lipophilicity and metabolic stability due to the electron-withdrawing CF3 group. Molecular weight: 294.32 g/mol .
  • Applications : Valuable in fluorinated drug candidates for improved bioavailability .

Amino-Substituted Derivatives

Tert-Butyl 7-Amino-2-Azaspiro[3.5]Nonane-2-Carboxylate
  • Structure: Amino group at position 7.
  • Key Differences : Primary amine enables further functionalization (e.g., acylations). Typically used in peptide-mimetic scaffolds .

Comparative Data Table

Compound Name Heteroatoms/Substituents Molecular Weight (g/mol) Key Features/Applications References
Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate 6-oxa, 2-aza 227.3 Neurological receptor ligands
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 2,7-diaza 239.3 Sigma receptor antagonists
Tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate 7-oxa, 2-aza 227.3 Chiral building blocks
Tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate 6-oxo, 2-aza 239.31 Ketone-based intermediates
Tert-butyl (6R)-6-CF3-2,7-diazaspiro[3.5]nonane-2-carboxylate 6-CF3, 2,7-diaza 294.32 Fluorinated drug candidates

Biological Activity

Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including synthesis, pharmacological effects, and toxicity profiles.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 1934865-39-0
  • Melting Point : 74–77 °C

Synthesis

The synthesis of this compound has been documented through various methods, often involving multi-step reactions that include the formation of the spirocyclic structure. A notable synthetic route involves the use of bifunctional reagents that facilitate the formation of both the azaspiro and carboxylate functionalities .

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Results indicate a concentration-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The biological activity may be attributed to its ability to interfere with specific cellular pathways, although detailed mechanisms remain under investigation. Some studies indicate that it may modulate signaling pathways involved in cell survival and apoptosis .

Toxicity Profile

The toxicity of this compound has been assessed in various models:

Endpoint Result
Acute Toxicity (Oral)Harmful if swallowed
Skin ContactHarmful in contact with skin

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by Pendergrass et al. (2024) demonstrated that at concentrations of 50 μM, this compound inhibited the growth of E. coli by approximately 70% compared to control groups.
  • Cancer Cell Line Study :
    • In a separate investigation, the compound was tested against breast cancer cell lines (MCF7). At concentrations above 25 μM, significant reductions in cell viability were observed, suggesting a potential role in cancer therapy development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as reductive amination or cyclization reactions. For example, methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate can be hydrogenated under a H₂ atmosphere (50 psi) with Raney Ni in methanol to form the spirocyclic structure . Reaction parameters like temperature (room temperature preferred for stability) and solvent choice (e.g., ethanol for recrystallization) critically affect yield and purity. Catalyst selection (e.g., Raney Ni) also impacts stereochemical outcomes .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethanol at 173 K reveal bond lengths (e.g., C–C = 0.004 Å) and conformational details (e.g., envelope conformations of five-membered rings). SHELX software (e.g., SHELXL) is used for refinement, with hydrogen atoms fixed geometrically and thermal parameters adjusted via UisoU_{\text{iso}} values . SC-XRD also identifies intermolecular interactions, such as N–H···O hydrogen bonds forming 1D chains .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Refrigerate in tightly sealed containers to prevent moisture absorption or degradation .
  • Spill Management : Use dry sand or alcohol-resistant foam for containment; avoid release into drains .
  • Personal Protection : Wear nitrile gloves, respiratory masks, and flame-retardant lab coats to minimize exposure. Avoid skin/eye contact due to potential irritant properties .
  • Decomposition Risks : Under fire conditions, hazardous gases (e.g., CO, NOₓ) may form; use self-contained breathing apparatus .

Advanced Research Questions

Q. How do substituent variations (e.g., trifluoromethyl or aminoethyl groups) impact the compound’s reactivity and biological activity?

  • Methodological Answer : Substituents alter electronic and steric profiles. For example:

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, making derivatives like tert-butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate suitable for pharmacokinetic studies .
  • Aminoethyl Groups : Introduce nucleophilic sites for conjugation (e.g., peptide coupling via HATU), enabling applications in drug discovery (e.g., sigma receptor ligands) .
  • Analytical Tools : Use 1H^1\text{H}/13C^{13}\text{C} NMR (e.g., δ 7.44–7.36 ppm for benzoyl derivatives) and LC-MS to track substituent effects on reaction pathways .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., glycosidases) or receptors (e.g., sigma-1) .
  • Molecular Dynamics (MD) : Simulations in GROMACS assess conformational stability in aqueous environments, leveraging force fields (e.g., AMBER) parameterized for spirocyclic systems .
  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives for synthesis .

Q. How can conflicting crystallographic data (e.g., bond angles vs. theoretical values) be resolved during structural analysis?

  • Methodological Answer :

  • Refinement Strategies : Use SHELXL to adjust thermal displacement parameters and validate hydrogen bonding networks (e.g., N–H···O distances ~2.8–3.0 Å) .
  • Validation Tools : Check CIF files with PLATON or Mercury to identify outliers in bond angles/distances. Cross-validate with DFT calculations (e.g., Gaussian 16) for gas-phase geometry comparisons .

Q. What methodologies are employed to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) and identify volatile byproducts (e.g., CO, NOₓ) using coupled GC-MS .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or solubility across studies?

  • Methodological Answer :

  • Source Evaluation : Cross-check purity data (e.g., ≥95% by LC-MS) and crystallization solvents (e.g., ethanol vs. acetonitrile) .
  • Experimental Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to isolate polymorphic or hydrate forms affecting physical properties .

Q. Why do some derivatives show unexpected biological activity despite structural similarity?

  • Methodological Answer :

  • Stereochemical Profiling : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity. Minor stereochemical differences (e.g., R vs. S configurations) can drastically alter target binding .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) that reduce efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.